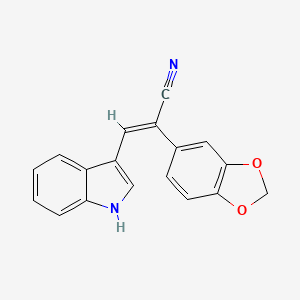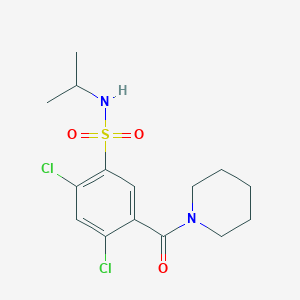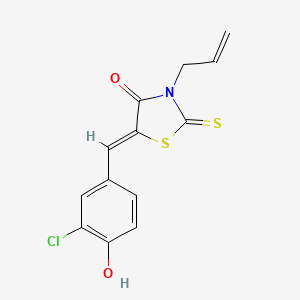
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile
説明
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile, also known as BINA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用機序
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile selectively inhibits GSK-3β, a serine/threonine protein kinase that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. GSK-3β is also involved in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile binds to the ATP-binding site of GSK-3β and inhibits its activity, leading to the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including enhancing long-term potentiation, inducing apoptosis, inhibiting NF-κB activation, and regulating glycogen metabolism. 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective and anticancer effects.
実験室実験の利点と制限
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile also has some limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects on other kinases.
将来の方向性
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile, including developing more potent and selective GSK-3β inhibitors, investigating the role of GSK-3β in other diseases and cellular processes, and exploring the therapeutic potential of 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile in animal models and clinical trials. Other future directions include studying the pharmacokinetics and pharmacodynamics of 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile, identifying its molecular targets and signaling pathways, and optimizing its chemical properties for drug development.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been shown to enhance long-term potentiation, a cellular mechanism that underlies learning and memory, by selectively inhibiting glycogen synthase kinase-3β (GSK-3β). In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of nuclear factor-κB (NF-κB), a transcription factor that promotes cell survival and proliferation. In drug discovery, 2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)acrylonitrile has been used as a lead compound to develop new GSK-3β inhibitors for the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-9-13(12-5-6-17-18(8-12)22-11-21-17)7-14-10-20-16-4-2-1-3-15(14)16/h1-8,10,20H,11H2/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREHJHRUOKCJKS-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CNC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CNC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-N'-cyclopropylthiourea](/img/structure/B4763833.png)
![4-chloro-N,N-diethyl-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4763839.png)
![N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4763842.png)
![1-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4763843.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4763851.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4763855.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4763863.png)

![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)

![ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4763937.png)
